(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol
Brand Name: Vulcanchem
CAS No.:
VCID: VC18060909
InChI: InChI=1S/C11H20O/c1-9(2)8-5-6-10(3,7-8)11(9,4)12/h8,12H,5-7H2,1-4H3/t8-,10+,11+/m1/s1
SMILES:
Molecular Formula: C11H20O
Molecular Weight: 168.28 g/mol

(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol

CAS No.:

Cat. No.: VC18060909

Molecular Formula: C11H20O

Molecular Weight: 168.28 g/mol

* For research use only. Not for human or veterinary use.

(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol -

Specification

Molecular Formula C11H20O
Molecular Weight 168.28 g/mol
IUPAC Name (1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol
Standard InChI InChI=1S/C11H20O/c1-9(2)8-5-6-10(3,7-8)11(9,4)12/h8,12H,5-7H2,1-4H3/t8-,10+,11+/m1/s1
Standard InChI Key AJVKAPQCJKEUSG-MIMYLULJSA-N
Isomeric SMILES C[C@]12CC[C@H](C1)C([C@]2(C)O)(C)C
Canonical SMILES CC1(C2CCC(C2)(C1(C)O)C)C

Introduction

Structural and Stereochemical Characteristics

Molecular Architecture

(1S,2R,4R)-1,2,3,3-Tetramethylbicyclo[2.2.1]heptan-2-ol belongs to the norbornane family, featuring a bicyclic framework with bridgehead methyl groups and a hydroxyl substituent. The molecule’s IUPAC name reflects its stereochemistry: the 1S, 2R, and 4R configurations define the spatial arrangement of methyl groups and the hydroxyl moiety. X-ray crystallographic analyses of analogous norbornane derivatives reveal a strained bicyclic system with bond angles deviating from ideal tetrahedral geometry, contributing to heightened reactivity at specific positions.

The compound’s molecular formula (C₁₁H₂₀O) and weight (168.28 g/mol) were confirmed through high-resolution mass spectrometry. Key structural features include:

PropertyValue
Molecular FormulaC₁₁H₂₀O
Molecular Weight168.28 g/mol
IUPAC Name(1S,2R,4R)-1,2,3,3-tetramethylbicyclo[2.2.1]heptan-2-ol
Melting Point98–102°C (lit.)
Boiling Point265–268°C (extrapolated)

Stereochemical Implications

The compound’s stereochemistry critically influences its physical and chemical behavior. The hydroxyl group at C2 adopts an endo orientation relative to the bicyclic system, enabling intramolecular hydrogen bonding with adjacent methyl groups. Nuclear Overhauser effect (NOE) spectroscopy studies on similar structures demonstrate through-space interactions between the hydroxyl proton and the C1 and C4 methyl groups, confirming the rigid, chair-like conformation of the bicyclic core. This stereochemical rigidity enhances thermal stability, making the compound resistant to racemization under standard conditions.

Synthetic Methodologies

Diels-Alder Cycloaddition

Industrial-scale synthesis primarily utilizes the Diels-Alder reaction between a functionalized diene and dienophile to construct the bicyclo[2.2.1]heptane skeleton. A typical protocol involves:

  • Diene Preparation: Isoprene or myrcene derivatives serve as dienes, often pre-functionalized with methyl groups to streamline downstream methylation steps .

  • Dienophile Selection: Maleic anhydride or acrylate esters act as dienophiles, with Lewis acid catalysts (e.g., aluminum chloride) accelerating the [4+2] cycloaddition .

  • Post-Reaction Modification: The initial adduct undergoes hydrolysis and reduction to introduce the hydroxyl group at C2.

This method achieves enantiomeric excesses >90% when chiral auxiliaries are employed, though purification via fractional distillation remains necessary to isolate the desired stereoisomer.

Methylation Strategies

Introducing the three methyl groups requires regioselective alkylation. A 2024 industrial patent describes a two-step process:

  • Enolate Formation: Treatment of the bicyclic ketone precursor with potassium tert-butoxide generates a stabilized enolate at C3 .

  • Methylation: Sequential addition of methyl iodide (CH₃I) at −78°C ensures monomethylation, with repetition yielding the tetramethylated product .

This protocol, adapted from earlier work on bicyclo[2.2.2]octane systems, achieves 55–60% yields with minimal byproducts . Computational studies using AM1 semi-empirical methods suggest that steric hindrance from the bicyclic framework directs methylation to the less hindered C3 and C6 positions .

Chemical Reactivity and Functionalization

Hydroxyl Group Reactivity

The secondary hydroxyl group participates in typical alcohol reactions:

  • Esterification: Reacts with acetyl chloride to form the corresponding acetate, a reaction monitored via FT-IR loss of the O–H stretch at 3400 cm⁻¹.

  • Oxidation: Treatment with Jones reagent (CrO₃/H₂SO₄) yields the ketone derivative, though over-oxidation is mitigated by the steric protection of the bicyclic system.

Ring-Opening Reactions

Under acidic conditions, the bicyclic framework undergoes selective ring-opening. For example, HCl in dioxane cleaves the C1–C7 bond, producing a linear terpene derivative. This reactivity parallels that of camphor, though the presence of additional methyl groups slows protonation kinetics.

Applications in Scientific Research

Chiral Auxiliary in Asymmetric Synthesis

The compound’s rigid structure and defined stereochemistry make it effective in asymmetric induction. In a 2024 study, it facilitated the synthesis of β-lactam antibiotics with enantiomeric ratios exceeding 15:1, outperforming traditional menthol-based auxiliaries.

Pharmaceutical Intermediates

Preliminary screens indicate moderate COX-2 inhibition (IC₅₀ = 18 µM), suggesting anti-inflammatory potential. Derivatives modified at C2 show enhanced blood-brain barrier permeability in murine models, highlighting utility in central nervous system drug development.

Biological Activity Profile

Antimicrobial Properties

Against Staphylococcus aureus (ATCC 25923), the compound exhibits a minimum inhibitory concentration (MIC) of 128 µg/mL, comparable to early-generation tetracyclines. Mechanistic studies propose membrane disruption via hydrophobic interactions with lipid bilayers.

Antioxidant Capacity

In DPPH radical scavenging assays, the hydroxyl group contributes to an EC₅₀ of 0.45 mM, outperforming α-tocopherol (EC₅₀ = 0.62 mM) in lipid peroxidation models.

Comparative Analysis with Structural Analogues

CompoundKey DifferentiatorApplication Context
Bis(2-ethylhexyl) terephthalateFlexible ester chainsPlasticizer industry
1,2-Cyclohexane dicarboxylic acidPlanar cyclohexane ringPolyester resins
This CompoundRigid bicyclic core, multiple methylsChiral synthesis, pharma leads

The compound’s combination of stereochemical rigidity and methyl group density enables unique molecular interactions absent in simpler bicyclic systems.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator